molecular formula C10H12BrNO B14075545 (6-Bromo-chroman-3-YL)-methylamine

(6-Bromo-chroman-3-YL)-methylamine

Cat. No.: B14075545
M. Wt: 242.11 g/mol
InChI Key: TZQSXAIFKBWBGR-UHFFFAOYSA-N
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Description

(6-Bromo-chroman-3-YL)-methylamine is a chemical compound with the molecular formula C10H12BrNO It is a derivative of chroman, a bicyclic organic compound, and features a bromine atom at the 6th position and a methylamine group at the 3rd position of the chroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-chroman-3-YL)-methylamine typically involves the bromination of chroman derivatives followed by the introduction of the methylamine group. One common method includes:

    Bromination: Starting with chroman, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Amination: The brominated intermediate is then reacted with methylamine under controlled conditions to introduce the methylamine group at the 3rd position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (6-Bromo-chroman-3-YL)-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Formation of chromanone derivatives.

    Reduction: Formation of chromanol derivatives.

    Substitution: Formation of azido or thiol-substituted chroman derivatives.

Scientific Research Applications

(6-Bromo-chroman-3-YL)-methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (6-Bromo-chroman-3-YL)-methylamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit or activate certain enzymes, thereby affecting cellular processes such as proliferation or apoptosis. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Chroman: The parent compound without the bromine and methylamine groups.

    6-Bromo-chroman: Lacks the methylamine group.

    3-Methylamino-chroman: Lacks the bromine atom.

Uniqueness: (6-Bromo-chroman-3-YL)-methylamine is unique due to the presence of both the bromine atom and the methylamine group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

6-bromo-N-methyl-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C10H12BrNO/c1-12-9-5-7-4-8(11)2-3-10(7)13-6-9/h2-4,9,12H,5-6H2,1H3

InChI Key

TZQSXAIFKBWBGR-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2=C(C=CC(=C2)Br)OC1

Origin of Product

United States

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